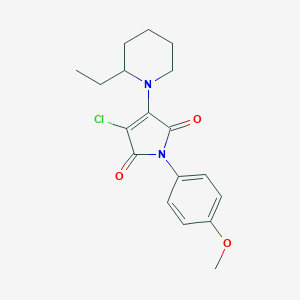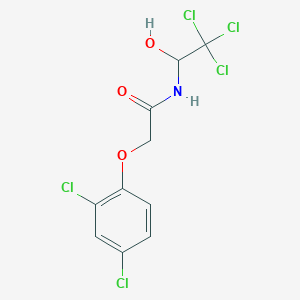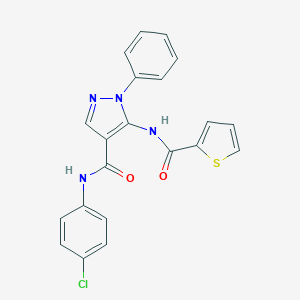
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide, also known as CCT018159, is a chemical compound that has shown promise in scientific research for its potential use in treating various diseases.
Mécanisme D'action
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide works by inhibiting the activity of CDK7, a protein that plays a key role in cell division and gene transcription. By inhibiting CDK7, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can prevent the growth of cancer cells and reduce inflammation. In neurological disorders, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide may work by reducing the accumulation of toxic proteins in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can effectively inhibit the growth of cancer cells and reduce inflammation in animal models. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has shown promise in reducing the accumulation of toxic proteins in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in lab experiments is its specificity for CDK7, which can make it a more effective treatment for cancer and inflammation than other drugs that target multiple proteins. However, one limitation is that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide is still in the early stages of research and has not yet been tested in human clinical trials.
Orientations Futures
For N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide include further studies to understand its mechanism of action and its potential use in treating other diseases. Additionally, researchers may explore different synthesis methods to improve the yield and purity of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide. Finally, clinical trials will be needed to determine the safety and efficacy of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in humans.
Méthodes De Synthèse
The synthesis method for N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 4-chloroaniline with phenylhydrazine, followed by the addition of thiophene-2-carbonyl chloride, and then the reaction with 1,3-dimethyl-5-pyrazolone. The resulting compound is then treated with oxalyl chloride and then ammonia to obtain N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called CDK7. Inflammation research has shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can reduce inflammation by inhibiting the production of certain inflammatory cytokines. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
5578-55-2 |
|---|---|
Nom du produit |
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide |
Formule moléculaire |
C21H15ClN4O2S |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2S/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
Clé InChI |
XEVOPCNFFCSSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



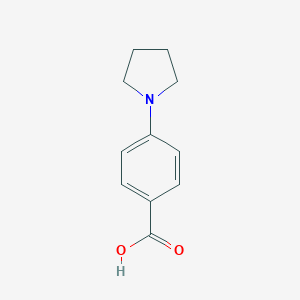
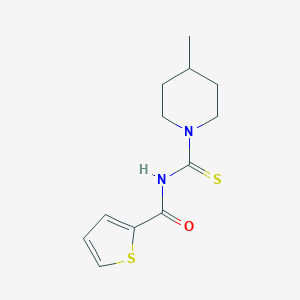
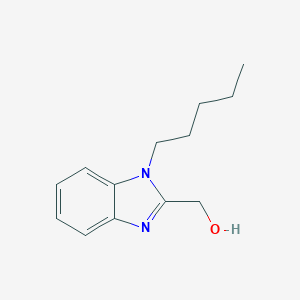
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
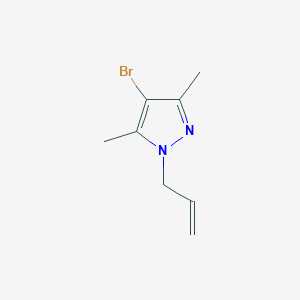
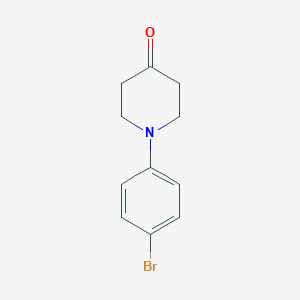
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
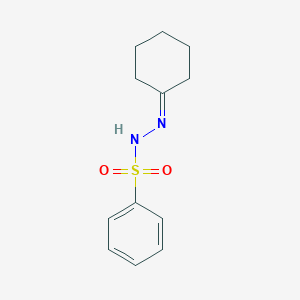
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
